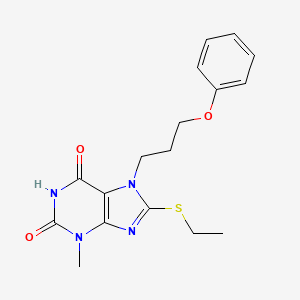
8-(ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(Ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound belonging to the purine class of molecules. Purines are a group of nitrogen-containing heterocyclic compounds that are significant in biochemistry due to their presence in nucleotides and nucleic acids. The specific structure of this compound makes it a subject of interest in various fields, including medicinal chemistry and molecular biology.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-(ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves multiple steps. Typically, the preparation starts with the appropriate purine precursor, which undergoes a series of nucleophilic substitution reactions. Specific conditions like temperature control, solvent choice, and catalysts are crucial for the success of these reactions. For instance, the ethylthio group can be introduced using ethyl mercaptan under basic conditions, while the phenoxypropyl group requires more specific reagents like phenoxypropyl bromide.
Industrial Production Methods: Industrial production may employ similar synthetic pathways but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions under the influence of oxidizing agents, leading to modifications in the ethylthio or methyl groups.
Reduction: Reduction reactions can target the purine core or the substituents, often facilitated by hydrogenation catalysts.
Substitution: The phenoxypropyl and ethylthio groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, or other strong oxidizing agents.
Reduction: Palladium on carbon (Pd/C) for hydrogenation or lithium aluminium hydride (LiAlH₄) for more selective reductions.
Substitution: Nucleophiles like sodium ethoxide or Grignard reagents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxides or sulfones, while reduction might produce alkanes or alcohol derivatives.
科学研究应用
Chemistry: In synthetic chemistry, 8-(ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione is used as a building block for more complex molecules. Its reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.
Biology: The compound’s structure allows it to interact with nucleic acids and proteins, making it a useful probe in molecular biology studies. It can be used to study enzyme interactions or DNA-binding activities.
Medicine: In medicinal chemistry, this compound and its derivatives are explored for their potential as therapeutic agents. They may exhibit properties such as anti-inflammatory, antiviral, or anticancer activities, depending on their specific molecular interactions.
Industry: The compound can serve as a precursor or intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals
作用机制
The mechanism of action of 8-(ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The ethylthio and phenoxypropyl groups can enhance binding affinity to specific targets, influencing biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.
相似化合物的比较
Caffeine: A methylxanthine purine derivative with stimulant properties.
Theophylline: Another methylxanthine, commonly used as a bronchodilator.
Azathioprine: An immunosuppressive drug that contains a purine moiety.
6-Mercaptopurine: An anticancer drug used in leukemia treatment.
While these compounds share a purine core, their differing substituents confer distinct biological activities and applications. 8-(Ethylthio)-3-methyl-7-(3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione’s unique groups make it particularly interesting for specific research and therapeutic uses.
属性
IUPAC Name |
8-ethylsulfanyl-3-methyl-7-(3-phenoxypropyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-3-25-17-18-14-13(15(22)19-16(23)20(14)2)21(17)10-7-11-24-12-8-5-4-6-9-12/h4-6,8-9H,3,7,10-11H2,1-2H3,(H,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWQULLVIBZTGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(N1CCCOC3=CC=CC=C3)C(=O)NC(=O)N2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














